4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole
Description
Properties
IUPAC Name |
4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZGNQWPHPUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole typically involves the reaction of 4-nitrophenyl derivatives with thiazole and piperazine precursors. One common method involves the cyclization of 4-nitrophenylacetohydrazonoyl bromide with thiazole derivatives in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed under anhydrous conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antibacterial and antifungal properties. Studies indicate that derivatives of thiazole, including those containing piperazine moieties, exhibit significant antimicrobial activity against various pathogens.
Synthesis and Evaluation
- A series of derivatives were synthesized, such as 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
- The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating moderate antibacterial activity compared to reference drugs like chloramphenicol (MIC 25–50 µg/mL) .
Comparative Efficacy
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2b | E. faecalis | 100 |
| 2c | E. faecalis | 100 |
| Reference | Chloramphenicol | 25–50 |
The antifungal activity was noted to be more pronounced than the antibacterial activity, with some derivatives showing effectiveness comparable to ketoconazole against Candida species .
Anticancer Properties
Recent studies have indicated that thiazole derivatives can act as potential anticancer agents. The compound's structural features enable it to interact with various biological targets involved in cancer progression.
Mechanistic Insights
- Molecular docking studies suggest that derivatives of thiazole may act as noncompetitive inhibitors of enzymes involved in cancer metabolism .
- The ability of these compounds to inhibit cell proliferation in cancer cell lines has been documented, highlighting their potential use in cancer therapy .
Neuroprotective Effects
Research into the neuroprotective properties of thiazole compounds has shown promise in treating neurodegenerative diseases.
Protective Mechanisms
- Compounds similar to 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
- Studies have shown that these compounds can modulate neurotransmitter levels and exhibit anti-inflammatory effects in neural tissues, suggesting their potential application in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to proteins and altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
Acetylcholinesterase (AChE) Inhibition ()
Thiazole-piperazine analogs (e.g., compounds 2a, 2e, 2g) bind to AChE’s active site via π–π interactions with Trp286 and Tyr341 residues. For example:
Dopamine D4 Receptor (D4R) Modulation ()
Benzo[d]thiazole-piperazine scaffolds (e.g., 2-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole) show selective D4R binding. The nitro group in 4-nitrophenyl derivatives could reduce selectivity compared to pyrimidine-substituted analogs due to steric and electronic differences .
Antiproliferative Activity ()
Sulfonyl-piperazine-thiazole derivatives (e.g., 7n, 7o) demonstrate moderate antiproliferative activity. The nitro group may enhance cytotoxicity via redox cycling, though this requires validation for the target compound .
Biological Activity
The compound 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole is a notable member of the thiazole class, which has garnered attention due to its diverse biological activities. Thiazoles are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting significant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound includes:
- A thiazole ring , which contributes to its bioactivity.
- A piperazine moiety , known for enhancing pharmacological properties.
- A nitrophenyl substituent , which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with DNA replication processes.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 50 µg/mL |
| Thiazole derivative A | E. coli | 30 µg/mL |
| Thiazole derivative B | Pseudomonas aeruginosa | 40 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant activity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several thiazole derivatives, it was found that this compound exhibited an IC50 value lower than that of standard chemotherapy agents like doxorubicin. This suggests a promising role in cancer treatment.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 12.5 |
| Doxorubicin | A431 | 15.0 |
| Compound C | Jurkat | 10.0 |
The biological activity of this compound can be attributed to its ability to:
- Inhibit key enzymes involved in bacterial cell wall synthesis.
- Interfere with nucleic acid synthesis , particularly through the inhibition of DNA gyrase.
- Induce apoptosis in cancer cells by activating specific signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the piperazine and nitrophenyl groups can significantly alter the efficacy and selectivity of these compounds.
Key Observations:
- The presence of electron-withdrawing groups (e.g., nitro groups) enhances antibacterial activity.
- Substituents on the piperazine ring can modulate cytotoxic effects against cancer cells.
Q & A
Basic: What are the common synthetic routes for preparing 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example, coupling 4-nitrobenzaldehyde with thiourea in ethanol under reflux to form the 4-nitrophenyl-thiazole intermediate .
- Piperazine Functionalization : Alkylation or nucleophilic substitution to introduce the piperazine moiety. A common approach involves reacting the thiazole intermediate with 1-(2-chloroethyl)piperazine in acetonitrile using potassium carbonate as a base, followed by reflux for 12–24 hours .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/DMF mixtures to isolate the final product .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs:
- Spectroscopic Techniques :
- 1H/13C NMR : Aromatic protons from the nitrophenyl group (δ 7.5–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-N (thiazole, ~1250 cm⁻¹) verify functional groups .
- Elemental Analysis : Matching experimental vs. calculated C, H, N percentages (e.g., C: 54.2% vs. 54.5%) ensures purity .
- X-ray Crystallography : Resolves bond lengths (e.g., C-S in thiazole: ~1.74 Å) and dihedral angles to confirm stereochemistry .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Yield optimization requires:
- Reagent Ratios : Using a 1.2:1 molar excess of piperazine derivatives to thiazole intermediates to drive alkylation .
- Catalysts : Adding KI (10% w/w) to enhance nucleophilic substitution kinetics .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Reflux at 80–90°C for thiazole formation, but limiting alkylation to 60°C to prevent decomposition .
Advanced: What strategies address contradictory biological activity data in different studies?
Methodological Answer:
Contradictions arise due to assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC50 measurement conditions for receptor binding) .
- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing nitrophenyl with fluorophenyl) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antimicrobial activity in vs. anticancer effects in ) to identify trends .
Advanced: How can computational methods guide the exploration of structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). For example, the nitrophenyl group may form π-π interactions with Tyr residues in 5HT1A receptors .
- QSAR Modeling : Train models on logP, molar refractivity, and H-bond donor/acceptor counts from analogs (e.g., compounds) to predict bioactivity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with durable binding .
Basic: What pharmacological activities are associated with this compound?
Methodological Answer:
Initial screening focuses on:
- Receptor Binding : Radioligand displacement assays (e.g., 5HT1A Ki < 100 nM in ) .
- Antimicrobial Testing : Agar dilution assays against S. aureus (MIC ~8 µg/mL) and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 of 15 µM in HeLa cells) .
Advanced: How do researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Signal Deconvolution : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons .
- Crystallographic Validation : Compare experimental vs. calculated XRD patterns to confirm tautomeric forms .
- Control Experiments : Synthesize and characterize a deuterated analog to isolate solvent peaks in NMR .
Basic: What solvents and conditions stabilize this compound?
Methodological Answer:
- Storage : Dry DMSO or ethanol at –20°C prevents hydrolysis of the nitrophenyl group .
- Reaction Stability : Avoid strong acids (pH < 3) to prevent piperazine ring protonation and precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
